3-chloro-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide
Übersicht
Beschreibung
3-chloro-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide, also known as BMT-108958, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of benzamide derivatives and has a molecular weight of 357.89 g/mol.
Wirkmechanismus
The exact mechanism of action of 3-chloro-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 activity by 3-chloro-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide leads to the disruption of these cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
3-chloro-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 3-chloro-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide has also been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and cisplatin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-chloro-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide is its potent antitumor activity against a variety of cancer cell lines. It has also been shown to have a synergistic effect with other anticancer drugs, which could potentially enhance their efficacy. However, one of the limitations of 3-chloro-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide is its poor solubility, which could affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 3-chloro-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide. One possible direction is to improve its solubility and pharmacokinetics to enhance its therapeutic efficacy. Another direction is to investigate its potential as a combination therapy with other anticancer drugs. The development of 3-chloro-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide as a targeted therapy for specific types of cancer, such as breast and lung cancer, is also an area of future research. Finally, the investigation of the mechanism of action of 3-chloro-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide could provide insights into the development of new cancer therapies.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 3-chloro-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide has also been shown to inhibit the growth of tumor xenografts in mice, indicating its potential as a cancer therapy.
Eigenschaften
IUPAC Name |
3-chloro-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-21-10-7-17(8-11-21)22-9-3-6-16(13-22)20-18(23)14-4-2-5-15(19)12-14/h2,4-5,12,16-17H,3,6-11,13H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRODUZCMXHXMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.